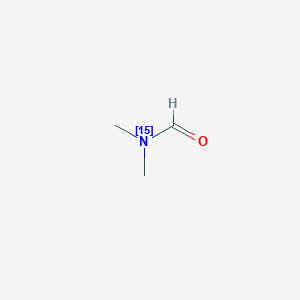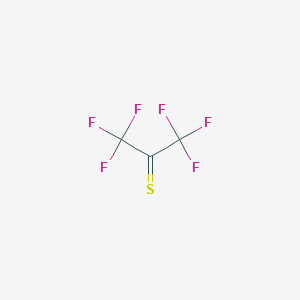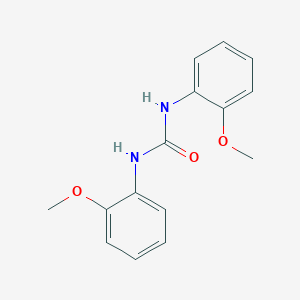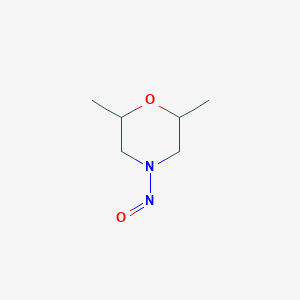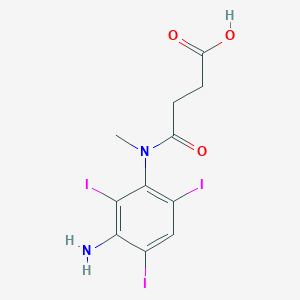
3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid (AMSA) is a chemical compound that has gained attention in scientific research due to its unique properties. AMSA is a derivative of succinylated anilines and contains three iodine atoms in its structure. It is commonly used as a tool for studying DNA topoisomerase II, an enzyme that plays an important role in DNA replication and transcription.
作用機序
The mechanism of action of 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid involves the inhibition of DNA topoisomerase II. This enzyme is responsible for the relaxation of supercoiled DNA during DNA replication and transcription. 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid binds to the enzyme and forms a covalent bond with a specific amino acid residue in the active site of the enzyme. This results in the stabilization of the enzyme-DNA complex, which leads to the accumulation of DNA breaks and ultimately cell death.
生化学的および生理学的効果
3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of DNA topoisomerase II, it has been shown to induce apoptosis in a number of cell types. It has also been shown to have anti-tumor activity in vitro and in vivo. However, the exact mechanisms by which 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid induces these effects are not fully understood.
実験室実験の利点と制限
One advantage of using 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid in lab experiments is its potency as an inhibitor of DNA topoisomerase II. This makes it a valuable tool for studying the role of this enzyme in DNA replication and transcription. However, its low yield and high cost can be limitations for some experiments. Additionally, its mechanism of action is not fully understood, which can make interpretation of results challenging.
将来の方向性
There are a number of future directions for research involving 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid. One area of interest is the development of more potent inhibitors of DNA topoisomerase II. Another area of interest is the identification of other targets for 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid and related compounds. Additionally, the development of new synthesis methods for 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid could lead to increased yields and lower costs, making it more accessible for research purposes. Finally, the exploration of the biochemical and physiological effects of 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid could lead to new insights into its potential therapeutic applications.
合成法
The synthesis of 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid is a multi-step process that involves the preparation of the starting material, 3-nitroaniline, followed by the reduction of the nitro group to an amino group, and the subsequent iodination of the aniline ring. The final step involves the reaction of the iodinated aniline with succinic anhydride to form 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid. The overall yield of this process is typically low, around 10-15%.
科学的研究の応用
3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid is widely used in scientific research as a tool for studying DNA topoisomerase II. This enzyme is essential for DNA replication and transcription, and its inhibition can lead to cell death. 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid is a potent inhibitor of topoisomerase II, and its mechanism of action involves the formation of a covalent bond between the enzyme and the drug. This results in the stabilization of the enzyme-DNA complex, which leads to the accumulation of DNA breaks and ultimately cell death.
特性
CAS番号 |
1221-05-2 |
|---|---|
製品名 |
3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid |
分子式 |
C11H11I3N2O3 |
分子量 |
599.93 g/mol |
IUPAC名 |
4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11I3N2O3/c1-16(7(17)2-3-8(18)19)11-6(13)4-5(12)10(15)9(11)14/h4H,2-3,15H2,1H3,(H,18,19) |
InChIキー |
LTJAWEPNFDGFQG-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O |
正規SMILES |
CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O |
その他のCAS番号 |
1221-05-2 |
同義語 |
3-[[N-(3-Amino-2,4,6-triiodophenyl)-N-methylamino]carbonyl]propionic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



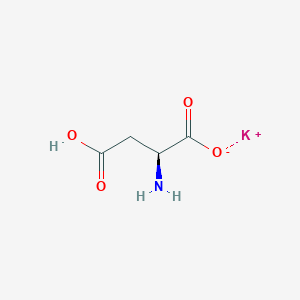
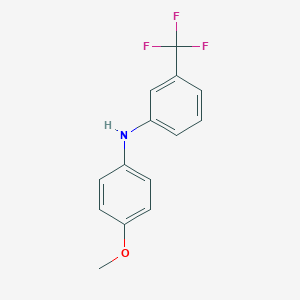
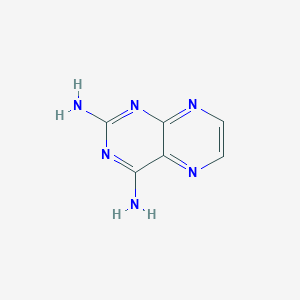
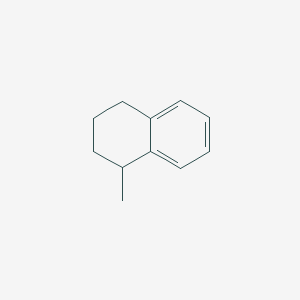
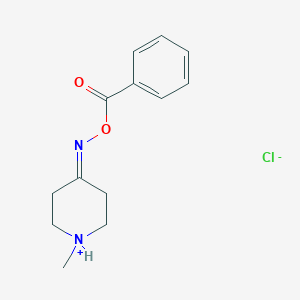
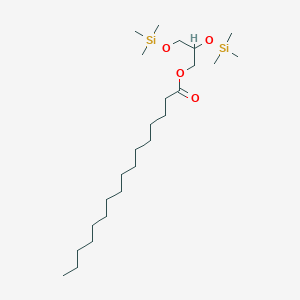

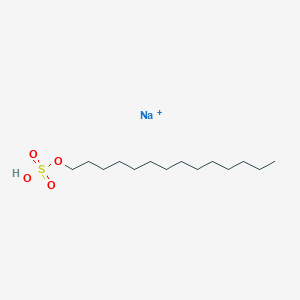
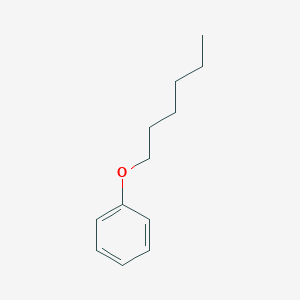
![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)
